2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 It is a derivative of pyridine, featuring an iodine atom attached to a phenyl ring, which is further connected to an amino group and a carboxylic acid group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Amination Reaction: The starting material, 2-iodoaniline, undergoes an amination reaction with pyridine-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative as the coupling partner.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Condensation Products: Amides and esters.
Scientific Research Applications
2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The iodine atom and the amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid
- 2-Aminopyridine-3-carboxylic acid
- 2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid
Uniqueness
2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, specificity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C12H9IN2O2 |
---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
2-(2-iodoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
VJPNWSOWAVICKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.